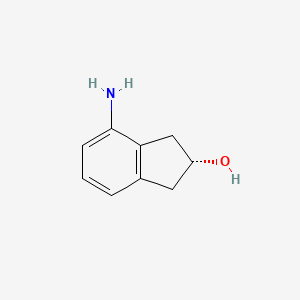
(R)-4-Amino-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of a precursor compound, such as an indanone derivative. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve hydrogenation in the presence of a chiral catalyst under controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-4-Amino-2,3-dihydro-1H-inden-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as solvent choice, temperature, and pressure, is crucial for large-scale production.
化学反応の分析
Types of Reactions
®-4-Amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
®-4-Amino-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of ®-4-Amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-4-Amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with different chiral properties.
Indanone derivatives: Compounds with a similar indane backbone but different functional groups.
Amino alcohols: Compounds with both amino and hydroxyl groups but different structural frameworks.
Uniqueness
®-4-Amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the indane backbone. This combination of features makes it a valuable compound for various chemical reactions and biological studies.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(2R)-4-amino-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |
InChIキー |
VJZSRIHPRAZHIW-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](CC2=C1C=CC=C2N)O |
正規SMILES |
C1C(CC2=C1C=CC=C2N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
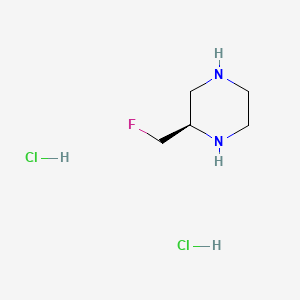
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
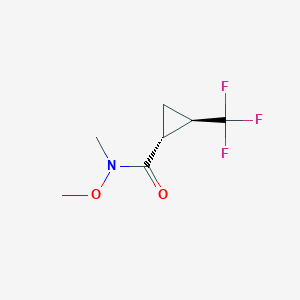
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
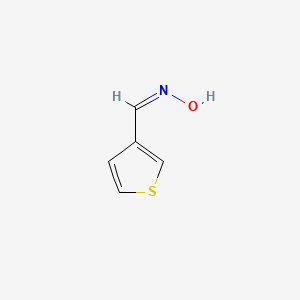
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
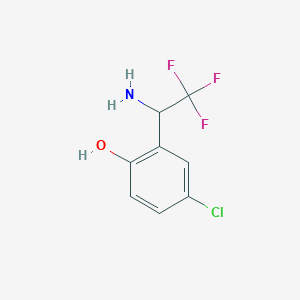
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)

